molecular formula C23H23N3O5S B6495447 N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899961-49-0

N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No. B6495447
CAS RN: 899961-49-0
M. Wt: 453.5 g/mol
InChI Key: LNBYCTPNWTYGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.13584202 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound F2692-0529, also known as Ziresovir, is primarily targeted against the Respiratory Syncytial Virus (RSV) Fusion (F) protein . The RSV F protein plays a crucial role in the virus’s ability to infect host cells by facilitating the fusion of the viral envelope with the host cell membrane .

Mode of Action

Ziresovir acts as a potent, selective, and orally bioavailable inhibitor of the RSV F protein . It inhibits RSV replication by blocking viral entry and syncytium formation, a unique viral transmission and cell-cell fusion phenomenon . The inhibition of the RSV F protein-induced cell-cell fusion is a key aspect of Ziresovir’s mode of action .

Biochemical Pathways

The primary biochemical pathway affected by Ziresovir is the RSV infection pathway. By inhibiting the RSV F protein, Ziresovir prevents the virus from entering host cells and forming syncytia . This disruption of the RSV infection pathway results in a reduction of viral load and the prevention of RSV-induced diseases .

Pharmacokinetics

The pharmacokinetic properties of Ziresovir are currently being studied in clinical trials . Preliminary data suggests that it is well-tolerated, with an excellent safety profile and no serious adverse events reported up to the maximum administered dose of 1200 mg .

Result of Action

The primary result of Ziresovir’s action is a significant reduction in RSV viral load . This leads to a decrease in the severity of RSV-induced diseases, such as acute upper and lower respiratory tract infections in infants, children, the elderly, and immunocompromised adults .

Action Environment

The efficacy and stability of Ziresovir can be influenced by various environmental factors. For instance, factors such as the patient’s health status, age, and immune response can impact the drug’s effectiveness . Additionally, the presence of other medications and the patient’s genetic makeup can also influence how well the drug works. More research is needed to fully understand these influences .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-4-11-26-22(28)21-20(15-7-5-6-8-17(15)31-21)25-23(26)32-13-19(27)24-16-12-14(29-2)9-10-18(16)30-3/h5-10,12H,4,11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBYCTPNWTYGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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